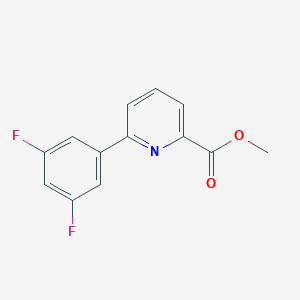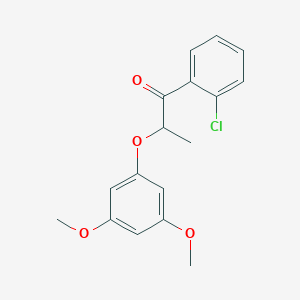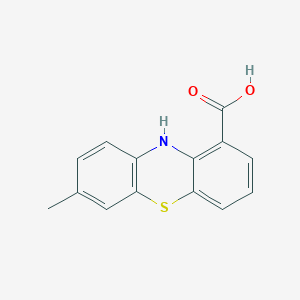
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate is an organic compound with the molecular formula C13H9F2NO2 It is a derivative of pyridine, featuring a methyl ester group at the 2-position and a 3,5-difluorophenyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzene and 2-bromopyridine.
Suzuki-Miyaura Coupling: The 3,5-difluorobenzene undergoes a Suzuki-Miyaura coupling reaction with 2-bromopyridine in the presence of a palladium catalyst and a base, such as potassium carbonate, to form 6-(3,5-difluorophenyl)pyridine.
Esterification: The resulting 6-(3,5-difluorophenyl)pyridine is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products with nucleophiles replacing the fluorine atoms.
Reduction: Methyl 6-(3,5-difluorophenyl)pyridine-2-methanol.
Oxidation: Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is investigated for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, while the pyridine ring can facilitate interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-(2,4-difluorophenyl)pyridine-2-carboxylate
- Methyl 5-(2,4-difluorophenyl)pyridine-3-carboxylate
- Methyl 6-(3,5-difluorophenyl)pyridine-3-carboxylate
Uniqueness
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate is unique due to the specific positioning of the difluorophenyl group and the ester functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in various fields.
Eigenschaften
CAS-Nummer |
867208-91-1 |
|---|---|
Molekularformel |
C13H9F2NO2 |
Molekulargewicht |
249.21 g/mol |
IUPAC-Name |
methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3 |
InChI-Schlüssel |
ZIRUXSGTPALQSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)
![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)


![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)






![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
